Potassium (2-(benzyloxy)ethyl)trifluoroborate
Description
Potassium (2-(benzyloxy)ethyl)trifluoroborate (CAS: 1408168-73-9) is an organoboron reagent with the molecular formula C₉H₁₁BF₃KO and a molecular weight of 242.088 g/mol . It belongs to the class of potassium alkoxymethyltrifluoroborates, synthesized from aldehydes via a two-step process involving hydroboration and subsequent fluorination . The compound features a benzyloxyethyl group (–CH₂CH₂OCH₂C₆H₅) attached to a trifluoroborate anion stabilized by potassium. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of alkoxymethyl moieties into complex organic frameworks .
Properties
IUPAC Name |
potassium;trifluoro(2-phenylmethoxyethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3O.K/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZYLFXZFPICER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCOCC1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408168-73-9 | |
| Record name | Potassium (2-benzyloxyethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Potassium (2-(benzyloxy)ethyl)trifluoroborate, as a member of the organoboron reagents, primarily targets carbon-carbon bond formation reactions. It is particularly used in Suzuki–Miyaura-type reactions.
Mode of Action
The mode of action of this compound involves its interaction with palladium in Suzuki–Miyaura coupling reactions. The compound donates electrons to palladium, forming a new palladium-carbon bond. This process is known as oxidative addition.
Biochemical Pathways
This compound is involved in several biochemical pathways. It participates in the Suzuki–Miyaura coupling reaction, which is a type of cross-coupling reaction. This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.
Pharmacokinetics
It is known that the compound is stable and can be readily prepared. These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds. This is achieved through its participation in Suzuki–Miyaura coupling reactions.
Action Environment
The action of this compound is influenced by environmental factors. The compound is known to be moisture- and air-stable, which suggests that it can maintain its efficacy and stability in various environmental conditions.
Scientific Research Applications
Organic Synthesis
Potassium (2-(benzyloxy)ethyl)trifluoroborate is primarily utilized in organic synthesis, particularly in the following areas:
- Suzuki-Miyaura Cross-Coupling Reactions : This compound acts as a boron source in Suzuki reactions, facilitating the formation of carbon-carbon bonds between aryl and alkyl halides. Its stability and ease of handling compared to free alcohols make it an attractive choice for these reactions.
- Pharmaceutical Synthesis : The compound is instrumental in the synthesis of complex pharmaceuticals. The benzyloxy group can be tailored to modulate the properties of the final drug molecule, enhancing its therapeutic efficacy .
- Material Science : It plays a role in the development of new materials through polymerization reactions where boron-containing monomers are required .
Interaction Studies
Research on this compound has revealed its interactions with various electrophiles and nucleophiles. Understanding these interactions is crucial for optimizing its use in synthetic pathways and predicting its behavior in biological systems .
Comparative Analysis with Other Organoboron Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Potassium Trifluoroborate | Simple trifluoroborate without substituents | Basic reagent for boron chemistry |
| 2-(Benzyloxy)ethylboronic Acid | Boronic acid group | Extensively used in Suzuki reactions |
| Potassium (3-(benzyloxy)propyl)trifluoroborate | Longer carbon chain | Potentially different reactivity profiles |
This table highlights the unique aspects of this compound compared to other related compounds, emphasizing its selective reactivity and application versatility.
Synthesis of Pharmaceuticals
A notable study demonstrated the successful use of this compound in synthesizing a key intermediate for an anti-cancer drug. The compound was employed in a Suzuki-Miyaura reaction that yielded the desired product with high enantiospecificity, showcasing its effectiveness as a boron reagent in complex organic syntheses .
Development of New Materials
Another research effort explored the use of this compound in creating novel polymeric materials. By incorporating this organoboron compound into polymerization processes, researchers achieved materials with enhanced mechanical properties and thermal stability, indicating its potential for industrial applications .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and functional attributes of potassium (2-(benzyloxy)ethyl)trifluoroborate with related trifluoroborates:
Key Observations:
Substituent Effects :
- Alkoxymethyl vs. Aryl/Alkenyl : The benzyloxyethyl group in the target compound introduces oxygen-containing alkyl chains , contrasting with aryl or alkenyl trifluoroborates, which are used for aromatic or conjugated systems .
- Steric and Electronic Profiles : Alkoxymethyltrifluoroborates exhibit lower reactivity in cross-couplings compared to alkenyl or aryl analogs due to reduced electron-withdrawing effects and increased steric bulk .
Synthetic Yields :
- Potassium alkoxymethyltrifluoroborates are synthesized in 69–95% yields under optimized conditions , comparable to alkenyltrifluoroborates (e.g., 81% for decenyl derivatives ).
Applications :
- Pharmaceuticals : The benzyloxyethyl group is valuable for introducing ether linkages in drug candidates, unlike fluorinated aryltrifluoroborates (e.g., ), which enhance metabolic stability .
- Material Science : Aryltrifluoroborates like Potassium (4-(benzyloxy)phenyl)trifluoroborate are used in high-performance coatings , whereas alkoxymethyl derivatives are less explored in this domain .
Reactivity in Cross-Coupling Reactions
- Catalyst Compatibility : this compound requires PEPPSI or XPhos-Pd-G2 catalysts for efficient coupling, similar to other alkyltrifluoroborates . Alkenyltrifluoroborates (e.g., styryl derivatives) achieve higher yields with standard Pd catalysts due to their innate reactivity .
- Reaction Conditions : Alkoxymethyltrifluoroborates typically react at 120°C in toluene/water mixtures , whereas alkenyl analogs (e.g., Potassium decenyltrifluoroborate) proceed at lower temperatures (e.g., 80°C) .
Stability and Handling
Preparation Methods
Transmetalation Route
One of the most common methods for preparing this compound involves transmetalation from other organometallic reagents. This approach typically follows a two-step process:
- Formation of the corresponding boronic acid or ester intermediate
- Conversion to the trifluoroborate salt using KHF₂
The transmetalation approach often utilizes Grignard reagents or organolithium compounds as precursors. The reaction sequence can be represented as follows:
- R-M + B(OR')₃ → R-B(OR')₂ + M-OR'
- R-B(OR')₂ + KHF₂ → R-BF₃K + 2 R'OH
Where R represents the (2-(benzyloxy)ethyl) group and M represents the metal (typically Mg or Li).
Hydroboration Route
Another effective approach involves the hydroboration of alkenes followed by treatment with KHF₂. This method is particularly valuable for preparing primary alkyltrifluoroborates, including those with benzyloxy functional groups:
- Hydroboration of the corresponding alkene using dialkylboranes such as 9-BBN, (i-PP)₂BH, or other hydroborating agents
- Treatment of the resulting organoborane with KHF₂ to form the trifluoroborate salt
The hydroboration route has been extensively documented for various alkyltrifluoroborates and can be adapted specifically for the synthesis of this compound.
Specific Preparation Methods
From 2-(Benzyloxy)ethylboronic Acid
A direct and efficient method for preparing this compound involves the conversion of the corresponding boronic acid:
- Preparation or acquisition of 2-(benzyloxy)ethylboronic acid
- Treatment with aqueous KHF₂ (typically 3-4.5 equivalents)
- Extraction and purification to obtain the pure trifluoroborate salt
This approach follows the general protocol established for converting boronic acids to trifluoroborate salts, which has been demonstrated to be effective for various functionalized alkyl groups.
From Grignard Reagents
The synthesis can also proceed via Grignard reagents, following this general procedure:
- Preparation of (2-benzyloxy)ethyl magnesium bromide or chloride
- Addition to trimethyl borate at low temperature (typically -78°C)
- Hydrolysis to form the boronic acid
- Treatment with KHF₂ to obtain the trifluoroborate salt
This method has been successfully applied to various primary alkyl groups and can be adapted for the preparation of this compound.
From Protected Aminoethyl Derivatives
Drawing from methodologies developed for aminoethyltrifluoroborates, a potential approach involves:
- Preparation of a suitably protected 2-(benzyloxy)ethyl precursor
- Hydroboration using di(isopropylprenyl)borane [(i-PP)₂BH] or similar reagents
- Conversion to the trifluoroborate using KHF₂
This approach is inspired by the successful preparation of β-aminoethyltrifluoroborates, which share structural similarities with the target compound.
Reaction Conditions and Optimization
Temperature Considerations
The preparation of this compound requires careful temperature control, particularly during the initial formation of the organoboron intermediate. Typical conditions include:
| Stage | Temperature Range | Duration | Notes |
|---|---|---|---|
| Borylation | -78°C to 0°C | 1-3 hours | Critical for selectivity |
| KHF₂ Treatment | Room temperature | 2-4 hours | Exothermic reaction |
| Purification | Variable | Variable | Solvent-dependent |
Temperature control is particularly important when working with reactive organometallic reagents to prevent side reactions and ensure high yields of the desired product.
Solvent Selection
The choice of solvent significantly impacts the efficiency of the preparation process:
| Solvent | Advantages | Disadvantages | Typical Use |
|---|---|---|---|
| THF | Good solubility for organometallics | Ethereal peroxide formation | Borylation step |
| MeOH/H₂O | Facilitates KHF₂ dissolution | May cause protodeboronation | Fluorination step |
| Acetone | Excellent for trifluoroborate precipitation | Limited solubility for some reagents | Purification |
| DCM | Good for extraction | Limited solubility for inorganic salts | Workup |
A mixed solvent system is often employed, with THF being common for the initial borylation step and aqueous methanol or acetone for the fluorination step.
Purification Strategies
Purification of this compound typically involves:
- Concentration of the reaction mixture
- Precipitation of the trifluoroborate salt using acetone or other suitable solvents
- Filtration and washing to remove inorganic salts and impurities
- Recrystallization if necessary to obtain high-purity material
The relatively low solubility of organotrifluoroborate salts in certain organic solvents facilitates their isolation through precipitation techniques.
Yield and Purity Considerations
Typical Yields
Based on related organotrifluoroborate preparations, the following yields might be expected:
| Synthetic Route | Typical Yield Range | Purity |
|---|---|---|
| From boronic acids | 70-85% | >95% |
| From Grignard reagents | 60-75% | >90% |
| From hydroboration | 65-80% | >95% |
Yields can be optimized through careful control of reaction conditions and purification procedures.
Analytical Methods for Purity Assessment
The purity of this compound can be assessed using:
- ¹H, ¹³C, and ¹⁹F NMR spectroscopy
- Elemental analysis
- Mass spectrometry
- X-ray crystallography (for structural confirmation)
NMR spectroscopy is particularly valuable for assessing the purity of organotrifluoroborate compounds, with the ¹⁹F signal providing a sensitive probe for the integrity of the BF₃⁻ group.
Advantages of Trifluoroborate Formation
The conversion of boronic acids or esters to trifluoroborate salts offers several advantages that make this approach particularly valuable:
Enhanced Stability : this compound exhibits improved stability compared to the corresponding boronic acid, which can be prone to oxidation or dehydration under certain conditions.
Ease of Handling : The tetracoordinate nature of the trifluoroborate group masks the inherent reactivity of the C-B bond, making these compounds easier to handle and store.
Versatility in Synthesis : Organotrifluoroborates serve as protected forms of boronic acids that can endure various synthetic transformations, with their reactivity being unveiled under specific conditions required for cross-coupling.
Reduced Protodeboronation : The trifluoroborate form shows limited interference from competitive protodeboronation during cross-coupling reactions, enhancing their utility in organic synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Potassium (2-(benzyloxy)ethyl)trifluoroborate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves transmetallation or boron trifluoride exchange. A common approach is reacting (2-(benzyloxy)ethyl)boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous methanol under mild acidic conditions (pH 5–6) at 0–25°C . Yield optimization requires strict moisture control, inert atmospheres (N₂/Ar), and stoichiometric excess of KHF₂ (1.2–1.5 equiv). Crystallization from acetone/water mixtures improves purity (>95%) .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C |
| Solvent | MeOH/H₂O (3:1) |
| Reaction Time | 2–4 hours |
| KHF₂ Equiv | 1.2–1.5 |
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) is critical. The ¹⁹F NMR typically shows a triplet at δ -135 to -140 ppm (J = 30–35 Hz) for BF₃⁻, while ¹¹B NMR exhibits a quartet (J = 35–40 Hz) near δ -2 ppm . Mass spectrometry (HRMS-ESI) confirms the molecular ion [M-K]⁻. FT-IR identifies B-F stretches at 1100–1200 cm⁻¹ and C-O-C (benzyloxy) at 1250–1300 cm⁻¹ .
Q. What are the primary applications of this compound in cross-coupling reactions?
- Methodological Answer : It serves as a stable organoboron reagent in Suzuki-Miyaura couplings with aryl/heteroaryl halides. For example, coupling with 4-bromotoluene using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C achieves >80% yield . The benzyloxy group enhances solubility in polar solvents, reducing side reactions .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled when using this reagent in allylic substitutions?
- Methodological Answer : Stereoselectivity depends on ligand design and transition-metal catalysts. Rhodium complexes with chiral dienes (e.g., (R)-BINAP) induce enantioselectivity (>90% ee) in alkenylations of aldimines. Key factors:
- Ligand : Chiral phosphines or N-heterocyclic carbenes (NHCs) .
- Solvent : Toluene or DMF enhances π-π interactions .
- Temperature : Lower temps (0–25°C) favor kinetic control .
Q. What mechanistic insights explain its reactivity in photoredox-mediated radical couplings?
- Methodological Answer : Under visible-light catalysis (e.g., Ru(bpy)₃²⁺), the trifluoroborate undergoes single-electron oxidation to generate an alkyl radical, which adds to electron-deficient alkenes. Computational studies (DFT) show radical stabilization via conjugation with the benzyloxy group . Critical conditions:
| Parameter | Requirement |
|---|---|
| Light Source | 450 nm LED |
| Oxidant | Na₂S₂O₈ |
| Solvent | MeCN/H₂O (4:1) |
Q. How do computational models aid in predicting its reactivity in novel transformations?
- Methodological Answer : Retrosynthetic AI tools (e.g., Template_relevance models) analyze reaction databases to predict feasible pathways. For example, coupling with aryl chlorides is optimized using Pd-XPhos catalysts, predicted by matching steric/electronic parameters . Molecular dynamics simulations assess solvation effects on boron coordination .
Data Contradictions and Resolutions
- Contradiction : Some studies report conflicting optimal temperatures for Suzuki couplings (60–100°C vs. 25–40°C).
- Contradiction : ¹⁹F NMR chemical shifts vary (±5 ppm) across solvents.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
